![molecular formula C12H14N2O3 B5778175 N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
N-[2-(acetylamino)phenyl]-3-oxobutanamide
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Overview
Description
“N-[2-(acetylamino)phenyl]-3-oxobutanamide” is a chemical compound with the molecular formula C12H14N2O3 . It is a solid substance with a molecular weight of 234.25 . The IUPAC name for this compound is N-[4-(acetylamino)phenyl]-3-oxobutanamide .
Molecular Structure Analysis
The molecular structure of “N-[2-(acetylamino)phenyl]-3-oxobutanamide” consists of a butanamide backbone with an acetylamino phenyl group attached . The InChI code for this compound is 1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17) .
Chemical Reactions Analysis
Specific chemical reactions involving “N-[2-(acetylamino)phenyl]-3-oxobutanamide” are not available in the literature. However, similar compounds like benzoxazinone derivatives are known to undergo substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring .
Physical And Chemical Properties Analysis
“N-[2-(acetylamino)phenyl]-3-oxobutanamide” is a solid substance with a molecular weight of 234.25 . It has a storage temperature of -20 degrees Celsius . The compound is 95% pure .
Mechanism of Action
The mechanism of action of “N-[2-(acetylamino)phenyl]-3-oxobutanamide” is not explicitly mentioned in the literature. However, similar compounds like N-acetylalanine have been studied, but their specific mechanisms of action are not well understood .
Safety and Hazards
The safety data sheet for a similar compound, Acetaminophen Related Compound A, indicates that it causes serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and seeking medical advice if eye irritation persists .
Future Directions
While specific future directions for “N-[2-(acetylamino)phenyl]-3-oxobutanamide” are not available, research into similar compounds suggests potential applications in pharmaceuticals. For instance, benzoxazinone derivatives show promising anti-tumor and anti-inflammatory properties .
properties
IUPAC Name |
N-(2-acetamidophenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)7-12(17)14-11-6-4-3-5-10(11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHDNBYBJVATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
acetoacetic acid N-(2-acetamidophenyl)amide |
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